N2,N2-Dimethylpyridine-2,3-diamine

Description

Significance of Pyridine-Based Diamines in Contemporary Chemistry

Pyridine-based diamines are a class of compounds that have garnered significant attention in contemporary chemistry due to their versatile applications. The presence of the pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and the ability to act as a ligand in coordination chemistry. The diamine functionalities further enhance their utility, enabling them to serve as monomers in polymerization reactions, as precursors to complex heterocyclic systems, and as chelating agents for metal ions.

Notably, aromatic diamines are crucial building blocks for high-performance polymers such as polyimides. nih.govsigmaaldrich.com These materials are renowned for their exceptional thermal stability, mechanical strength, and electrical insulating properties, making them indispensable in the aerospace and electronics industries. nih.gov The incorporation of a pyridine unit into the polymer backbone can modify properties such as solubility and thermal behavior. sigmaaldrich.com The nitrogen atom in the pyridine ring can engage in dipole-dipole interactions, potentially increasing the solubility of the resulting polymers. sigmaaldrich.com

Structural Framework and Intrinsic Reactivity Profile of N2,N2-Dimethylpyridine-2,3-diamine

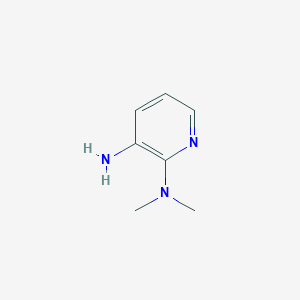

The structural framework of this compound consists of a pyridine ring with a primary amino group (-NH2) at the 3-position and a dimethylamino group (-N(CH3)2) at the 2-position. This specific arrangement of functional groups dictates its intrinsic reactivity.

The primary amine at the C3 position is a nucleophilic center and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization. The adjacent dimethylamino group at the C2 position, being a tertiary amine, is also basic and can be protonated. The lone pair of electrons on the tertiary nitrogen can influence the electronic properties of the pyridine ring through resonance. The pyridine nitrogen itself is a basic site, capable of protonation and coordination to metal centers.

The close proximity of the two amino groups suggests the potential for this molecule to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the exocyclic amino nitrogens. The steric bulk of the dimethylamino group may influence its coordination behavior and the stability of the resulting metal complexes.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H11N3 | sigmaaldrich.com |

| Molecular Weight | 137.18 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 5028-25-1 | sigmaaldrich.com |

| Appearance | Off-white to light yellow powder | lookchem.com |

| Purity | ≥95% | sigmaaldrich.comlookchem.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Note: Some properties are based on data for the compound as supplied by chemical vendors.

Research Landscape and Foundational Studies on this compound

The research landscape for this compound is currently in its early stages. A comprehensive search of scientific literature reveals a notable scarcity of dedicated studies on its synthesis, reactivity, and applications. The compound is, however, commercially available from various chemical suppliers, indicating its utility as a building block in organic synthesis. sigmaaldrich.comlookchem.com Its availability suggests it may be used as a starting material or intermediate in the synthesis of more complex molecules, potentially in proprietary industrial research and development that is not publicly disclosed.

Foundational studies on the closely related, unsubstituted 2,3-diaminopyridine (B105623) have explored its synthesis through the reduction of 2-amino-3-nitropyridine. orgsyn.org These methods provide a potential, though not explicitly documented, synthetic route to this compound through subsequent methylation. The dihydrochloride (B599025) salt of this compound is also documented, with computed properties available in databases like PubChem. nih.gov

Outline of Research Areas and Scholarly Contributions

While specific scholarly contributions for this compound are limited, its structure suggests several promising avenues for future research.

Coordination Chemistry: The potential of this compound to act as a bidentate or even a tridentate ligand makes it an attractive candidate for the synthesis of novel metal complexes. Investigations into its coordination with various transition metals could lead to catalysts with unique reactivity or materials with interesting photophysical or magnetic properties.

Catalysis: The basic nature of the nitrogen atoms in the molecule suggests its potential use as an organocatalyst. For instance, it could be explored as a catalyst in reactions that are promoted by bases. The well-known catalytic activity of 4-Dimethylaminopyridine (DMAP) in a wide range of organic transformations provides a precedent for the potential of substituted aminopyridines in catalysis. wikipedia.org

Synthesis of Heterocyclic Compounds: The vicinal diamine functionality is a versatile precursor for the construction of fused heterocyclic systems. Reaction of this compound with 1,2-dicarbonyl compounds or their equivalents could lead to the formation of novel pyrazino[2,3-b]pyridine derivatives, a scaffold of interest in medicinal chemistry.

Medicinal Chemistry: Pyridine and its derivatives are common motifs in pharmaceuticals. The structural features of this compound make it a viable building block for the synthesis of new chemical entities with potential biological activity. Its ability to form multiple hydrogen bonds and engage in metal chelation could be exploited in the design of enzyme inhibitors or other therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJCSNNYWNTFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297720 | |

| Record name | N2,N2-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5028-25-1 | |

| Record name | N2,N2-Dimethyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N2-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N,2-N-dimethylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Synthetic Route Investigations for N2,n2 Dimethylpyridine 2,3 Diamine

De Novo Synthetic Approaches to N2,N2-Dimethylpyridine-2,3-diamine

The creation of this compound from fundamental precursors can be achieved through carefully designed synthetic routes. These approaches primarily focus on the construction of the substituted pyridine (B92270) core, followed by functional group interconversions.

Reduction-Based Synthetic Strategies (e.g., from Nitro-pyridines)

A prominent and logical synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor, namely N,N-dimethyl-3-nitropyridin-2-amine. This method is advantageous as the nitro group can be introduced with high regioselectivity and subsequently converted to the desired amino group.

The synthesis of the key intermediate, N,N-dimethyl-3-nitropyridin-2-amine, can be accomplished through two main pathways:

Nitration of N,N-dimethylpyridin-2-amine: This direct approach involves the nitration of commercially available N,N-dimethylpyridin-2-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction requires careful temperature control (e.g., 0–5°C) to prevent over-nitration and ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): An alternative route involves the reaction of a suitable 2-halopyridine with dimethylamine (B145610). For instance, 2-fluoro-3-nitropyridine (B72422) can react with dimethylamine in a solvent such as a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (e.g., 100°C) to yield N,N-dimethyl-3-nitropyridin-2-amine with high efficiency.

Once the N,N-dimethyl-3-nitropyridin-2-amine intermediate is obtained, the crucial step is the reduction of the nitro group to an amino group. Several reducing agents and conditions can be employed for this transformation, offering a range of selectivities and efficiencies.

| Reducing Agent/System | Reaction Conditions | Key Features |

| H₂/Pd-C | Ethanol (B145695), 25°C | A common and effective method for nitro group reduction. |

| Iron/HCl | Ethanol/Water | A classical and cost-effective reduction method. arkat-usa.orgorgsyn.org |

| SnCl₂/HCl | - | Another traditional method for nitro group reduction. |

| Sodium Borohydride (NaBH₄) / Transition Metal Catalyst | Ethanol | The reducing power of NaBH₄ can be enhanced with catalysts like Ni(PPh₃)₄ for the reduction of nitroaromatics. acs.org |

| HSiCl₃/tertiary amine | - | A metal-free reduction method that is applicable to both aromatic and aliphatic nitro groups. |

This table is interactive. Users can sort the data by clicking on the column headers.

The choice of reducing agent can be critical, especially if other sensitive functional groups are present in the molecule. For the synthesis of this compound, a mild and selective reducing system is generally preferred to avoid undesired side reactions.

Condensation and Amination Reactions

While reduction-based strategies are more direct for this specific compound, general pyridine synthesis methodologies involving condensation and amination reactions are also noteworthy. These often build the pyridine ring from acyclic precursors.

One general approach involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. nih.gov However, creating the specific substitution pattern of this compound through this method would require a highly specialized and likely complex dicarbonyl precursor.

Direct amination of the pyridine ring is another synthetic tool. Recent advancements have focused on the site-selective amination of pyridines. For instance, methods for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) have been developed, proceeding through 4-pyridyl pyridinium (B92312) salt intermediates. nih.govresearchgate.net While not directly applicable to the 3-position amination required for our target molecule, these studies highlight the ongoing research in direct C-H amination of pyridines.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

Diversification of the Pyridine Moiety

Modifications to the pyridine ring can be achieved by starting with appropriately substituted precursors. For example, the synthesis of a bromo-substituted analog can be accomplished by starting with 2-amino-5-bromopyridine. This compound can be nitrated to 2-amino-5-bromo-3-nitropyridine, which upon reduction yields 2,3-diamino-5-bromopyridine (B182523). arkat-usa.orgorgsyn.org Subsequent N,N-dimethylation of the 2-amino group would lead to the corresponding analog.

Modification of Amine Functional Groups

The amine groups of the parent diamine offer sites for further functionalization.

N-Alkylation: The primary amino group at the 3-position can be selectively alkylated. For instance, reductive alkylation of 2-aminopyridines has been reported, providing a route to N-alkylated derivatives. sci-hub.in

Condensation Reactions: The vicinal diamine functionality can be utilized to form heterocyclic rings. For example, condensation of 2,3-diaminopyridines with benzaldehydes in a solvent like nitrobenzene (B124822) can lead to the formation of 4-azabenzimidazoles. arkat-usa.org This reaction can be regioselective, with the more nucleophilic β-amino group (at the 3-position) reacting preferentially under certain conditions. arkat-usa.org

Formation of Imines and Subsequent Reduction: The 3-amino group can react with aldehydes to form imines, which can then be reduced to the corresponding secondary amines. For example, 2-amino-5-bromo-3-(benzylimino)pyridines can be generated by reacting 2,3-diamino-5-bromopyridine with benzaldehydes, and these can be subsequently reduced to the benzylamino analogs. arkat-usa.org

Mechanistic Elucidation of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts.

The reduction of the nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The exact mechanism can vary depending on the reducing agent and reaction conditions.

In nucleophilic aromatic substitution (SNAr) reactions for the synthesis of the N,N-dimethyl-3-nitropyridin-2-amine intermediate, the reaction proceeds via a Meisenheimer complex. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack by dimethylamine at the 2-position. The subsequent departure of the leaving group (e.g., fluoride) restores the aromaticity of the ring.

The regioselectivity of nitration of N,N-dimethylpyridin-2-amine is governed by the electronic effects of the dimethylamino group and the pyridine nitrogen. The dimethylamino group is an activating, ortho-, para-director, while the pyridine nitrogen is deactivating. The interplay of these effects favors the introduction of the nitro group at the 3- and 5-positions.

Recent mechanistic studies on pyridine amination have focused on achieving high regioselectivity. For example, in the C4-selective amination of pyridines, the formation of a 4-pyridyl pyridinium salt intermediate is key to directing the incoming nucleophile. nih.govresearchgate.net While a different position, these studies provide valuable insights into controlling the regiochemical outcome of pyridine functionalization.

Identification of Reaction Intermediates

The synthesis of this compound from 2,3-diaminopyridine (B105623) via methylation does not proceed in a single, direct step. Instead, a mixture of methylated products is often formed, which can be considered intermediates en route to the desired, fully N,N-dimethylated product at the 2-position. The primary method for achieving methylation is the reaction of 2,3-diaminopyridine with methyl iodide.

Studies have shown that the methylation of 2,3-diaminopyridine can occur at three possible locations: the nitrogen of the pyridine ring, the amino group at the 2-position, and the amino group at the 3-position. This leads to a variety of potential mono-, di-, and tri-methylated species.

Key intermediates identified during the methylation of 2,3-diaminopyridine include:

Ring-methylated products: Where the methyl group attaches to the nitrogen atom of the pyridine ring.

3-Amino-group methylated products: Where one or both methyl groups attach to the amino group at the 3-position.

2-Amino-group methylated products: These are the desired intermediates leading to the final product.

The formation of these intermediates is highly dependent on the reaction conditions, particularly the solvent used. For instance, the reaction of 3-amino-2-methylaminopyridine with methyl iodide results exclusively in methylation at the 3-amino group, highlighting the influence of existing substituents on the reaction's regioselectivity.

Kinetic Studies and Reaction Pathway Analysis

While detailed kinetic data such as rate constants for the individual methylation steps are not extensively documented in publicly available literature, the analysis of product distribution under different conditions provides significant insights into the reaction pathway and the factors that control it. The position of methylation on 2,3-diaminopyridine has been found to be notably solvent-dependent. rsc.org

The reaction pathway is influenced by a combination of steric hindrance and hydrogen-bonding effects. rsc.org The amino group at the 2-position is sterically hindered by the adjacent amino group at the 3-position and the pyridine ring nitrogen. This steric hindrance can direct the methylation towards the more accessible 3-amino group or the ring nitrogen.

Hydrogen bonding between the amino groups and the solvent can also play a crucial role. In protic solvents, hydrogen bonding can alter the nucleophilicity of the different nitrogen atoms, thereby influencing the site of methylation.

A study on the methylation of 2,3-diaminopyridine with methyl iodide demonstrated a significant variation in the ratio of ring methylation to 3-amino group methylation depending on the solvent system. rsc.org This solvent-dependent outcome underscores the complex interplay of factors that govern the reaction pathway.

Below is a table summarizing the observed product ratios from the methylation of 2,3-diaminopyridine in different solvents, which reflects the kinetic and pathway preferences under those conditions.

| Solvent System | Ratio of Ring to 3-Amino-group Methylation |

| Acetonitrile | 7.3 : 1 |

| 4:1 2,2,2-Trifluoroethanol-Methanol | 1.1 : 1 |

This interactive table is based on data from the Journal of the Chemical Society, Perkin Transactions 1. rsc.org

The data clearly indicates that in a non-protic solvent like acetonitrile, methylation predominantly occurs on the pyridine ring. In contrast, in a highly polar and hydrogen-bonding solvent mixture like trifluoroethanol-methanol, methylation at the 3-amino group becomes nearly as favorable as ring methylation. This suggests that the solvent environment can be manipulated to selectively favor the formation of certain intermediates, which is a critical consideration in developing a synthetic route that maximizes the yield of the desired this compound.

The diversion of methylation from the typically more nucleophilic ring nitrogen to the exocyclic amino group is a notable finding, attributed to the specific electronic and steric environment created by the adjacent amino substituents. rsc.org Further kinetic studies would be beneficial to quantify the energy barriers for each methylation pathway and to optimize reaction conditions for the selective synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of N2,n2 Dimethylpyridine 2,3 Diamine

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides profound insight into the bonding and functional groups present in a molecule. The FTIR and Raman spectra of N2,N2-Dimethylpyridine-2,3-diamine are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the primary amine, and the dimethylamino group.

In the FTIR spectrum, the N-H stretching vibrations of the primary amine (NH₂) are anticipated to appear as two distinct bands in the region of 3450-3300 cm⁻¹. The asymmetric stretch typically occurs at a higher frequency than the symmetric stretch. The C-H stretching vibrations of the aromatic pyridine ring and the methyl groups are expected in the 3100-2850 cm⁻¹ range. The C=C and C=N stretching vibrations within the pyridine ring will likely produce a series of sharp bands between 1600 and 1400 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is predicted to be around 1650-1580 cm⁻¹. Furthermore, C-N stretching vibrations for both the dimethylamino and primary amine groups should be observable in the 1350-1250 cm⁻¹ region.

The Raman spectrum is expected to complement the FTIR data. Aromatic ring stretching modes, particularly the ring breathing vibration around 1000 cm⁻¹, are often strong in Raman spectra. The symmetric N-H stretching vibration may also be more prominent in the Raman spectrum compared to the asymmetric stretch.

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Asymmetric N-H Stretch (NH₂) | ~3420 | Weak |

| Symmetric N-H Stretch (NH₂) | ~3330 | ~3330 |

| Aromatic C-H Stretch | ~3080 | ~3080 |

| Aliphatic C-H Stretch (CH₃) | ~2950, ~2870 | ~2950, ~2870 |

| N-H Bend (Scissoring) | ~1620 | Weak |

| Aromatic C=C/C=N Stretch | ~1590, ~1560, ~1470, ~1430 | ~1590, ~1560, ~1470, ~1430 |

| C-N Stretch (Aryl-NMe₂) | ~1340 | ~1340 |

| C-N Stretch (Aryl-NH₂) | ~1280 | ~1280 |

| Pyridine Ring Breathing | Weak | ~995 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear NMR for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the primary amine, and the dimethylamino group. The three aromatic protons on the pyridine ring will likely appear as a complex multiplet system in the range of δ 6.5-8.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the amino and dimethylamino substituents. The protons of the primary amine (NH₂) are anticipated to produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration, typically appearing between δ 3.0 and 5.0 ppm. The six protons of the dimethylamino group [-N(CH₃)₂] are expected to give a sharp singlet around δ 2.5-3.0 ppm due to their chemical equivalence.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The five carbons of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the dimethylamino group (C2) and the one bearing the primary amine (C3) will have their chemical shifts significantly influenced by the nitrogen atoms. The remaining three aromatic carbons will also show distinct signals. The carbon atoms of the two methyl groups in the dimethylamino substituent are equivalent and should appear as a single peak in the aliphatic region, likely around δ 40-50 ppm.

Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the proton and carbon signals. An HSQC experiment would correlate directly bonded proton and carbon atoms, while an HMBC experiment would reveal longer-range (2-3 bond) correlations, helping to piece together the connectivity of the molecule and confirm the substitution pattern on the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~7.2-7.4 (dd) | ~120-125 |

| Pyridine-H5 | ~6.6-6.8 (dd) | ~115-120 |

| Pyridine-H6 | ~7.8-8.0 (d) | ~145-150 |

| NH₂ | ~4.0 (br s) | - |

| N(CH₃)₂ | ~2.8 (s) | ~45 |

| Pyridine-C2 | - | ~155-160 |

| Pyridine-C3 | - | ~140-145 |

| Pyridine-C4 | - | ~120-125 |

| Pyridine-C5 | - | ~115-120 |

| Pyridine-C6 | - | ~145-150 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound is expected to exhibit absorption bands in the ultraviolet and possibly the visible region due to the presence of the aromatic pyridine ring and the amino substituents, which act as chromophores and auxochromes, respectively.

Typically, pyridine itself shows π → π* transitions at around 200 and 250 nm. The presence of the amino and dimethylamino groups, which are electron-donating, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. Therefore, absorption maxima for this compound are predicted to be in the range of 280-350 nm. The exact position and intensity of these bands can be sensitive to the solvent polarity. Information on the emission properties (fluorescence) would require experimental measurement and is not readily predictable without data.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π | ~280-300 |

| n → π | ~320-350 |

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Molecular Geometry

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray crystallography would provide a wealth of information about its molecular geometry.

A single-crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and the substitution pattern on the pyridine ring. It would also provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyridine ring and the geometry around the nitrogen atoms of the amino and dimethylamino groups. Intermolecular interactions, such as hydrogen bonding involving the primary amine, would also be elucidated, providing insight into the crystal packing. Powder X-ray diffraction (PXRD) could be used to analyze the bulk material, confirming its crystalline nature and phase purity.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

For this compound (C₇H₁₁N₃), the exact mass is 137.0953 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, providing strong evidence for the molecular formula.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137. Fragmentation patterns would also be observed, providing further structural information. Common fragmentation pathways could include the loss of a methyl group (-CH₃) to give a fragment at m/z = 122, or the loss of the dimethylamino group [-N(CH₃)₂] to yield a fragment at m/z = 93. The purity of the sample can be assessed by the presence of any unexpected peaks in the mass spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 137 |

| [M - CH₃]⁺ | 122 |

| [M - N(CH₃)₂]⁺ | 93 |

Coordination Chemistry of N2,n2 Dimethylpyridine 2,3 Diamine As a Ligand

Ligand Design Principles and Chelation Properties of Pyridine-Diamine Scaffolds

The design of a ligand is critical for controlling the geometry, stability, and reactivity of the resulting metal complex. Pyridine-diamine scaffolds are particularly effective due to their ability to form stable chelate rings with metal ions, a phenomenon driven by the favorable entropic effect of chelation. These ligands typically act as bidentate or tridentate donors, engaging the metal center through the nitrogen atoms of the pyridine (B92270) ring and the appended amine groups.

The N2,N2-Dimethylpyridine-2,3-diamine ligand presents two distinct types of nitrogen donors: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogens of the diamine moiety (one primary amine at the 3-position and one tertiary amine at the 2-position).

Pyridine Nitrogen: The pyridine nitrogen is a moderately soft Lewis base and a weak π-acceptor, capable of stabilizing metal ions in various oxidation states. rsc.org Its electronic properties can be tuned by substituents on the pyridine ring.

Amine Nitrogens: The amino groups at the 2- and 3-positions provide strong σ-donating sites. The primary amine (-NH₂) at the 3-position is a hard donor, while the tertiary amine (-N(CH₃)₂) at the 2-position is a stronger σ-donor due to the electron-donating inductive effect of the two methyl groups.

The arrangement of these donors in an ortho configuration on the pyridine ring allows the molecule to act as a bidentate (N,N') chelating ligand, forming a stable five-membered ring with a coordinated metal ion. The coordination typically involves the pyridine nitrogen and the primary amine nitrogen at the 3-position, as the tertiary amine at the 2-position is sterically more hindered. In some ruthenium complexes with related aminopyridine ligands, coordination occurs through the pyridine nitrogen, while the exocyclic amine group engages in intra- or intermolecular hydrogen bonding with other ligands, such as chlorides. nih.gov

The introduction of methyl groups onto the exocyclic amine nitrogen at the 2-position significantly modifies the ligand's properties:

Steric Effects: The primary influence of the N,N-dimethyl substitution is steric hindrance. These bulky groups can dictate the coordination geometry around the metal center, potentially preventing the coordination of other bulky ligands and influencing the preferred conformation of the chelate ring. Studies on related N-alkylated pyridine systems have shown that steric factors can govern which nitrogen atom preferentially binds to a metal or alkylating agent. researchgate.netvalpo.edu This steric crowding can also be a tool to create kinetically persistent and stable metal complexes.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with pyridine-diamine ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

While specific reports on the synthesis of complexes with this compound are not prevalent in the literature, the synthesis can be extrapolated from procedures for analogous ligands. A typical synthesis would involve reacting the ligand with a transition metal salt, such as iron(II) chloride or ruthenium(II) chloride, in a solvent like dichloromethane, acetonitrile, or ethanol (B145695). nih.govnih.gov The resulting complex can then be isolated through filtration and recrystallization.

For example, the synthesis of an iron(II) complex with a related chiral tripyridyldiamine ligand was achieved by stirring the ligand with FeCl₂ in dichloromethane, followed by recrystallization via vapor diffusion, yielding crystalline products. nih.gov

The characterization of such complexes would employ a suite of standard analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand's coordination to the metal, evidenced by shifts in the proton and carbon signals compared to the free ligand.

Mass Spectrometry: ESI-MS is used to determine the mass-to-charge ratio of the complex, confirming its composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the coordination of the donor groups by observing shifts in the stretching frequencies of N-H and C=N bonds.

Pyridine-diamine scaffolds possess the potential to form multimetallic or polynuclear complexes. Although this compound is primarily a bidentate ligand forming a mononuclear complex, it could potentially bridge two metal centers if the pyridine nitrogen binds to one metal and one of the exocyclic amines binds to a second. More commonly, related ligands are incorporated into larger macrocyclic structures that can encapsulate multiple metal ions. For instance, macrocycles derived from 2,6-diformylpyridine and diamines have been shown to form hexanuclear Ni(II) and Cu(II) complexes. rsc.org These structures demonstrate the versatility of the pyridine-amine motif in constructing complex, multinuclear architectures.

Structural Analysis of this compound Metal Complexes

The definitive structure of metal complexes is determined through single-crystal X-ray diffraction. While no specific crystal structures for complexes of this compound are publicly available, the structural features can be inferred from closely related systems.

An excellent analogue is the iron(II) complex of a chiral tripyridyldiamine ligand, [Fe(Bn-CDPy3)Cl]⁺, which also features a mix of pyridine and amine donors. nih.gov In this octahedral complex, the ligand coordinates to the iron center, and a chloride ion completes the coordination sphere. The analysis of this complex reveals a distorted octahedral geometry, which is common for such chelates.

The expected coordination of this compound to a metal like Fe(II) would likely involve the pyridine nitrogen and the less sterically hindered primary amine at the C3 position, forming a five-membered chelate ring. The remaining coordination sites on the metal would be occupied by other ligands, such as halides or solvent molecules. The N,N-dimethylamino group would likely be positioned away from the metal center due to steric repulsion.

Below is a table of selected structural parameters from the analogous complex, [Fe(Bn-CDPy3)Cl]⁺, which illustrates the typical bond lengths and angles expected in such a coordination environment. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Fe-N(pyridine) | 2.21 Å - 2.29 Å | Bond length between Iron and a coordinating Pyridine Nitrogen. |

| Fe-N(amine) | 2.25 Å | Bond length between Iron and a coordinating Amine Nitrogen. |

| Fe-Cl | 2.34 Å | Bond length between Iron and the coordinating Chloride ion. |

| N(pyridine)-Fe-N(amine) | 75.1° - 76.5° | Bite angle of the chelate ring formed by the ligand. |

| Cl-Fe-N(trans) | 177.5° | Angle showing the nearly linear arrangement of the trans-disposed ligands. |

Coordination Geometries and Isomerism

There is a lack of published crystallographic or spectroscopic data for metal complexes of this compound. Therefore, a definitive description of the coordination geometries and potential isomerism is not possible at this time. For related, simpler bidentate nitrogen ligands, common geometries such as tetrahedral, square planar, and octahedral are observed depending on the metal ion, its oxidation state, and the stoichiometry of the complex. Isomerism, including geometric (cis/trans) and optical (for chiral centers), would be anticipated, but cannot be confirmed for this specific ligand.

Influence of Ligand Field on Metal Ion Properties

The ability of a ligand to split the d-orbitals of a metal ion, known as the ligand field effect, dictates the electronic and magnetic properties of the resulting complex. The magnitude of this splitting for this compound has not been experimentally determined. By analogy to other pyridine- and amine-based ligands, it would be expected to be a moderate to strong field ligand. However, the electronic and steric effects of the dimethylamino group would uniquely modulate this property. Without spectroscopic data, such as UV-Visible absorption spectra of its complexes, the ligand field strength remains unquantified.

Electronic Structure and Bonding in this compound Coordination Compounds

A detailed understanding of the electronic structure and bonding within coordination compounds of this compound is contingent on experimental and theoretical studies that have not been reported in the available literature.

Metal-Ligand Bonding Interactions (e.g., Sigma Donation, Pi Back-bonding)

The nitrogen atoms of the pyridine and amino groups are expected to act as sigma (σ) donors, providing electron density to the metal center. The pyridine ring also possesses π-orbitals that could participate in pi (π) back-bonding with suitable metal ions that have filled d-orbitals. This type of interaction, where the metal donates electron density back to the ligand's π* anti-bonding orbitals, would strengthen the metal-ligand bond. The extent of both σ-donation and π-back-bonding for this compound is currently unknown.

Electronic Transitions and Spectroscopic Signatures of Complexes

The electronic spectra of transition metal complexes provide valuable information about d-d transitions and charge-transfer bands. For complexes of this compound, these spectra have not been documented. Consequently, the characteristic spectroscopic signatures that would arise from metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) events, as well as the energies of the d-d transitions, remain uncharacterized.

Computational and Theoretical Studies on N2,n2 Dimethylpyridine 2,3 Diamine and Its Complexes

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like N2,N2-dimethylpyridine-2,3-diamine. This method, which approximates the many-electron Schrödinger equation by using the electron density, provides a balance between accuracy and computational cost, making it ideal for a detailed analysis of the molecule's geometry, orbitals, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Due to the presence of the dimethylamino group and the amino group, several conformations are possible, primarily arising from the rotation around the C-N bonds. The orientation of the dimethylamino group relative to the pyridine (B92270) ring and the orientation of the amino group's hydrogen atoms are key variables. It is expected that the most stable conformer would exhibit minimal steric hindrance between the methyl groups of the dimethylamino moiety and the adjacent amino group. The planarity of the pyridine ring will likely be slightly distorted due to the electronic and steric influence of the substituents.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N(amine) | ~1.38 Å |

| Bond Length | C3-N(dimethylamino) | ~1.39 Å |

| Bond Length | N-C(methyl) | ~1.45 Å |

| Bond Angle | C2-C3-N(dimethylamino) | ~121° |

| Bond Angle | C3-C2-N(amine) | ~119° |

| Dihedral Angle | C3-C2-N(amine)-H | ~0° or 180° |

| Dihedral Angle | C2-C3-N(dimethylamino)-C(methyl) | Non-planar to relieve steric strain |

Note: These values are illustrative and would be precisely determined by DFT calculations.

Analysis of Molecular Orbitals: HOMO-LUMO Profiles and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atoms of the amino and dimethylamino groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the pyridine ring, representing its capacity to accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are typical energy ranges for similar organic molecules and would be quantified by DFT calculations.

Reactivity Indices and Chemical Hardness-Softness Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices, rooted in conceptual DFT, provide insights into the molecule's stability and reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

Table 3: Predicted Reactivity Indices for this compound

| Reactivity Descriptor | Predicted Value Range |

| Electronegativity (χ) (eV) | 3.25 - 4.25 |

| Chemical Hardness (η) (eV) | 1.75 - 2.75 |

| Chemical Softness (S) (eV⁻¹) | 0.36 - 0.57 |

| Electrophilicity Index (ω) (eV) | 1.9 - 3.2 |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

DFT calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for its experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. For this compound, distinct signals would be expected for the protons and carbons of the pyridine ring, the amino group, and the dimethylamino group. The calculated shifts would be compared to experimental data for structure verification.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). The calculations would likely predict transitions corresponding to π → π* and n → π* excitations within the pyridine ring and its substituents.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl groups, and C-N stretching vibrations.

Computational Investigations of Reaction Mechanisms and Energetics

Beyond static molecular properties, computational chemistry can elucidate the pathways and energy profiles of chemical reactions involving this compound.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

To study a chemical reaction, for instance, an electrophilic substitution on the pyridine ring, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway.

Thermodynamic and Kinetic Profiles of Reactions

Currently, there is no available research data in the scientific literature detailing the thermodynamic and kinetic profiles of reactions involving this compound.

Theoretical Studies on Non-Covalent Interactions within Supramolecular Assemblies

Specific theoretical studies on the non-covalent interactions within supramolecular assemblies of this compound are not found in the existing body of scientific literature.

Catalytic Applications of N2,n2 Dimethylpyridine 2,3 Diamine and Its Metal Complexes

N2,N2-Dimethylpyridine-2,3-diamine as a Catalyst or Organocatalyst

While the broader catalytic applications of this compound are not extensively reported, its role as a basic additive in organocatalysis has been investigated. A notable study in the field of visible-light-driven photocatalysis has explored its effect on aerobic oxidation reactions.

In 2014, a research group led by Liu and Wu reported on the synthesis of 2-substituted pyrimidines and benzoxazoles through an organocatalytic aerobic oxidation process. rsc.org The reaction is driven by visible light and employs an organic photosensitizer, eosin (B541160) Y bis(tetrabutyl ammonium (B1175870) salt). The researchers discovered that the addition of a base could significantly enhance both the reaction rate and the selectivity of these transformations. rsc.org

Among the various organic and inorganic bases tested, this compound was found to be effective. The study focused on the photocatalytic oxidation of dihydropyrimidines and phenolic imines. The presence of a base like this compound was shown to facilitate the photoinduced electron transfer from the substrates to the excited state of the photocatalyst. rsc.org This enhancement was crucial for achieving high yields of the desired products, 2-(methylthio)pyrimidines and 2-arylbenzoxazoles, using molecular oxygen as the ultimate oxidant. rsc.org

The table below summarizes the effect of different bases on the aerobic oxidation of a model dihydropyrimidine (B8664642) substrate as reported in the study.

| Entry | Base | Yield (%) |

| 1 | None | 51 |

| 2 | This compound | 85 |

| 3 | DBU | 92 |

| 4 | Triethylamine | 60 |

| 5 | K2CO3 | 75 |

| Reaction conditions: Dihydropyrimidine (0.1 mmol), TBA-eosin Y (1 mol%), base (0.12 mmol), in CH3CN (2 mL) under an O2 balloon, irradiated with a 5 W blue LED for 1.5 hours. Data sourced from Wang, L. et al., Green Chemistry, 2014, 16, 3752-3757. rsc.org |

As indicated in the table, the addition of this compound led to a significant increase in the product yield compared to the reaction without a base. rsc.org

Homogeneous Catalysis with this compound Metal Complexes

A comprehensive review of scientific literature reveals a notable absence of specific research on the applications of metal complexes derived from this compound in homogeneous catalysis. The following subsections address the specific areas of catalysis for which no data could be found for this particular ligand.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

There are no available scientific reports detailing the use of this compound metal complexes as catalysts for carbon-carbon or carbon-heteroatom bond-forming reactions.

Redox Catalysis (e.g., Hydrogenation, Dehydrogenation, Oxidation)

Beyond its role as a basic additive in the previously mentioned organocatalytic oxidation, there is no published research on the use of metal complexes of this compound in redox catalysis, such as hydrogenation, dehydrogenation, or other oxidation reactions.

Selective Organic Transformations (e.g., Hydroamination, Hydroaminoalkylation)

There is no available data or research on the use of metal complexes of this compound for selective organic transformations such as hydroamination or hydroaminoalkylation.

Mechanistic Investigations of Catalytic Cycles

Consistent with the lack of reported catalytic applications for its metal complexes, there are no mechanistic investigations into the catalytic cycles involving this compound metal complexes in the scientific literature. The study on its use as a basic additive in organocatalysis suggests it enhances electron transfer, but a detailed mechanistic cycle involving this compound as a primary catalyst is not provided. rsc.org

Identification of Active Catalytic Species

Current scientific literature lacks specific studies that identify the active catalytic species derived from metal complexes of this compound. Research on related diamine ligands suggests that the active species is typically a metal center coordinated to the diamine, where the electronic and steric properties of the ligand influence the metal's catalytic behavior. However, without experimental or computational studies on this compound complexes, any description of its active species would be purely speculative.

Role of this compound Ligand in Modulating Activity and Selectivity

Similarly, there is a lack of research data on the specific role of the this compound ligand in modulating catalytic activity and selectivity. For other bidentate nitrogen ligands, the substituent groups on the pyridine (B92270) and amine moieties can significantly impact the catalyst's performance. For instance, the dimethylamino group in this compound would be expected to be a strong electron-donating group, which could enhance the electron density at the metal center and influence its reactivity. The steric hindrance provided by the dimethylamino group could also play a crucial role in determining the selectivity of catalytic transformations. Nevertheless, without concrete research findings, these assertions remain theoretical.

In the broader context of catalysis, related diamine ligands have been employed in various reactions. For example, studies on other pyridine-based diamine ligands have shown their effectiveness in reactions such as C-N cross-coupling and hydrogenation. The specific substitution pattern and electronic nature of the ligand are critical in these applications.

Supramolecular Chemistry and Non Covalent Interactions of N2,n2 Dimethylpyridine 2,3 Diamine

Hydrogen Bonding Capabilities of N2,N2-Dimethylpyridine-2,3-diamine Derivatives

The hydrogen bonding capabilities of this compound are primarily centered around the primary amino group (-NH2) at the 3-position and the nitrogen atom of the pyridine (B92270) ring. The -NH2 group can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen allows it to function as a hydrogen bond acceptor. The tertiary dimethylamino group at the 2-position, lacking protons, primarily exerts an electronic influence on the molecule's hydrogen bonding potential.

In the parent compound, pyridine-2,3-diamine, X-ray crystallography has revealed an extensive three-dimensional network of intermolecular N—H⋯N hydrogen bonds. nih.govresearchgate.net In this structure, all hydrogen atoms of both amino groups act as donors, and both the exocyclic and intracyclic nitrogen atoms serve as acceptors. nih.govresearchgate.net This intricate network highlights the fundamental role of hydrogen bonding in the solid-state architecture of this class of compounds.

The introduction of dimethyl groups at the N2-position in this compound is expected to modify these interactions. While the primary amino group at the 3-position remains a potent hydrogen bond donor, the steric bulk of the adjacent dimethylamino group may influence the geometry of the hydrogen bonds formed. Furthermore, the electron-donating nature of the dimethylamino group increases the electron density on the pyridine ring, potentially enhancing the hydrogen bond acceptor strength of the ring nitrogen. Studies on related aminopyridine derivatives have shown that the position of substituents can significantly modulate the supramolecular assembly. For instance, in 2-amino- and 2,3-diamino-5-halogenopyridines, the interplay between N–H···Npyr, N–H···N(H2), and other weak interactions dictates the final crystal packing. mdpi.com

The effect of N-alkylation on the hydrogen-bonding capabilities of aminopyridines has been a subject of interest. Generally, N-alkylation of an amino group removes its ability to act as a hydrogen bond donor, which is the case for the N2-position in the title compound. However, the electronic effects of this alkylation can be transmitted through the aromatic system, influencing the acidity of the remaining N-H protons and the basicity of the acceptor sites. In studies of alkoxy-aminopyridines with acetic acid, it was observed that the formation of dual hydrogen-bonded complexes is sensitive to steric hindrance from substituents adjacent to the amino group. nih.gov This suggests that the dimethylamino group in this compound could sterically influence the approach of hydrogen bond donors and acceptors to the adjacent primary amino and pyridine nitrogen sites, respectively.

Table 1: Hydrogen Bond Geometries in the Crystal Structure of Pyridine-2,3-diamine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N (intermolecular) | 0.86 | 2.35 | 3.19 | 168 |

| N-H···N (intermolecular) | 0.86 | 2.45 | 3.29 | 165 |

Note: This data is for the parent compound, Pyridine-2,3-diamine, and serves as a model for the potential hydrogen bonding interactions involving the core structure of this compound. Data derived from crystallographic studies of pyridine-2,3-diamine. nih.govresearchgate.net

Pi-Pi Stacking Interactions in Solid-State Architectures

Aromatic rings, such as the pyridine ring in this compound, are capable of engaging in pi-pi stacking interactions, which are a significant contributor to the stabilization of solid-state structures. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements.

The electronic nature of substituents on the pyridine ring can significantly influence the strength and geometry of pi-pi stacking. The N2,N2-dimethylamino group is a strong electron-donating group, which increases the electron density of the pyridine ring. This can enhance the electrostatic component of the stacking interaction, particularly in a parallel-displaced or T-shaped geometry where the electron-rich ring can interact favorably with the more electron-deficient regions of an adjacent ring. Conversely, in a face-to-face arrangement, increased electron density could lead to greater electrostatic repulsion. Studies on conformationally flexible sulfoesters and sulfonamides containing two aromatic rings have demonstrated that the presence of electron-donating or electron-withdrawing groups can dictate the adoption of specific conformations that facilitate intramolecular pi-stacking. rsc.org

In the broader context of pyridine-containing structures, pi-pi stacking is a recurrent motif. For instance, in certain pyridinium (B92312) salts, pi-pi interactions are observed with inter-ring distances around 3.7 to 3.8 Å. researchgate.net The interplay of hydrogen bonding and pi-pi stacking is crucial in determining the final supramolecular architecture. In some systems, strong hydrogen bonds may dominate, leading to structures where pi-pi stacking is less optimized, while in others, a synergistic relationship between these interactions leads to highly stable and well-ordered assemblies.

Table 2: Calculated Interaction Energies for Different Pyridine Dimer Geometries

| Dimer Geometry | Interaction Energy (kcal/mol) |

| Parallel-Sandwich | -1.53 |

| Antiparallel-Sandwich | -3.05 |

| Parallel-Displaced | -2.39 |

| Antiparallel-Displaced | -3.97 |

| T-shaped | -1.91 |

Note: This data is based on theoretical calculations for pyridine dimers and illustrates the energetic landscape of pi-pi stacking interactions that are relevant to the pyridine core of this compound.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org The structural features of this compound, including its hydrogen bonding sites and aromatic ring, suggest its potential to participate in molecular recognition events, either as a guest or as a building block for more complex host structures.

The principles of molecular recognition rely on the complementarity of size, shape, and chemical properties between the host and guest. For this compound to act as a guest, it could bind within the cavity of a suitable host molecule, such as a cyclodextrin, calixarene, or a self-assembled molecular capsule. wikipedia.org The binding would be driven by a combination of hydrogen bonds between the primary amino group of the guest and acceptor sites on the host, as well as hydrophobic and van der Waals interactions between the pyridine and dimethylamino groups and the host's cavity.

The coordination of metal ions to this compound can also lead to the formation of host-guest systems. The diamine functionality can chelate to a metal center, and the resulting metal complex can then act as a host for anionic or neutral guest species. The synthesis of metal complexes with related chiral tripyridyldiamine ligands has demonstrated that a specific coordination geometry can be favored, creating a well-defined chiral environment around the metal center. nih.gov This preorganization is a key principle in the design of selective hosts for molecular recognition.

Assembly of Self-Organized Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound possesses the necessary functional groups to participate in the formation of a variety of self-organized structures, ranging from simple dimers to complex three-dimensional networks.

As previously discussed, the hydrogen bonding capabilities of the primary amino group and the pyridine nitrogen are key drivers for self-assembly. In the parent compound, pyridine-2,3-diamine, these interactions lead to the formation of a robust 3D network. nih.govresearchgate.net While the N2,N2-dimethyl substitution in the title compound prevents the formation of some of the hydrogen bonds observed in the parent, the remaining primary amino group is still capable of directing the assembly into well-defined motifs such as chains or sheets.

The interplay of hydrogen bonding and pi-pi stacking is critical in guiding the self-assembly process. The combination of these two interactions can lead to the formation of layered structures, where molecules are held together by hydrogen bonds within a layer, and the layers are associated through pi-pi stacking. The substituent-dependent formation of such layered structures has been observed in aminopyridine derivatives. mdpi.com

Furthermore, this compound can be used as a ligand in coordination-driven self-assembly. By reacting with metal ions, it can form discrete metallosupramolecular architectures such as cages, rings, or coordination polymers. The directionality of the coordination bonds, combined with the weaker non-covalent interactions between the organic ligands, allows for the construction of highly complex and functional self-assembled systems. The synthesis of metal complexes with ligands derived from trans-1,2-diaminocyclohexane and pyridine units showcases the ability of such systems to favor a single coordination geometry, which is a prerequisite for predictable self-assembly. nih.gov The resulting self-organized structures can have applications in areas such as catalysis, sensing, and materials science.

Organic Transformations and Reactivity Studies of N2,n2 Dimethylpyridine 2,3 Diamine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in N2,N2-Dimethylpyridine-2,3-diamine is governed by the electronic effects of the two amino substituents. The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the amino groups, particularly the dimethylamino group at the 2-position and the amino group at the 3-position, are strong electron-donating groups through resonance. This donation of electron density increases the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are directed by the activating and directing effects of the amino groups. researchgate.net The amino groups are ortho- and para-directing activators. In the case of This compound , the positions activated towards electrophilic attack are the 4- and 6-positions of the pyridine ring. The dimethylamino group at the 2-position is a stronger activating group than the primary amino group at the 3-position. Therefore, electrophilic substitution is expected to occur preferentially at the 4-position, which is para to the dimethylamino group.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). youtube.com The presence of strong electron-donating amino groups at the 2- and 3-positions would generally disfavor nucleophilic attack on the ring. However, if a suitable leaving group is present at the 4- or 6-position, nucleophilic substitution could potentially occur.

Reactions at the Amine Functionalities: Acylation, Alkylation, and Condensation

The presence of both a primary and a tertiary amine in This compound allows for selective reactions at these functional groups. The primary amino group at the 3-position is significantly more reactive towards electrophiles than the sterically hindered tertiary dimethylamino group at the 2-position.

Acylation: The primary amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is a common method for the introduction of an acyl group onto an aromatic amine. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The selectivity for acylation at the 3-amino group is expected to be high due to the lower steric hindrance and higher nucleophilicity of the primary amine compared to the tertiary amine.

Alkylation: Similar to acylation, alkylation with alkyl halides will preferentially occur at the more accessible primary amino group. The nitrogen atom of the 3-amino group will act as a nucleophile, displacing the halide from the alkyl halide to form a secondary amine. Further alkylation to a tertiary amine is possible under more forcing conditions. The tertiary dimethylamino group at the 2-position is generally unreactive towards further alkylation due to steric hindrance. Research on related imidazo[4,5-b]pyridine systems has shown that N-alkylation can occur on the imidazole (B134444) ring nitrogen, suggesting that the pyridine nitrogen in the parent diamine could also be a site for alkylation, though this is less common for the diamine itself. nih.govuctm.edu

Condensation: One of the most significant applications of This compound and its parent compound, 2,3-diaminopyridine (B105623), is in condensation reactions with carbonyl compounds to form fused heterocyclic systems. The adjacent primary and secondary/tertiary amino groups provide an ideal setup for the formation of five-membered rings.

Condensation with aldehydes and ketones leads to the formation of imidazo[4,5-b]pyridines, a class of compounds with significant biological activity. mdpi.comnih.gov The reaction proceeds through the initial formation of a Schiff base between the primary amino group at the 3-position and the carbonyl compound, followed by an intramolecular cyclization involving the 2-amino group and subsequent aromatization. A variety of catalysts and reaction conditions have been employed for this transformation, including refluxing in ethanol (B145695) with a catalytic amount of iodine or using a sodium metabisulfite (B1197395) adduct of the aldehyde. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 2,3-Diaminopyridine | Carboxylic Acids | Imidazo[4,5-b]pyridines | Condensation/Cyclization | mdpi.comresearchgate.net |

| 2,3-Diaminopyridine | Aldehydes | Imidazo[4,5-b]pyridines | Condensation/Cyclization | nih.govmdpi.com |

| 3,4-Diaminopyridine | Benzaldehydes | Imidazo[4,5-c]pyridines | Condensation/Cyclization | nih.gov |

| 2,3-Diaminopyridine | Orthoesters | Imidazo[4,5-b]pyridines | Condensation/Cyclization | mdpi.com |

This table presents data for the parent compound 2,3-diaminopyridine and its isomer to illustrate the general reactivity pattern expected for this compound.

Condensation with 1,2-dicarbonyl compounds, such as α-diketones, provides a route to quinoxaline (B1680401) derivatives fused to the pyridine ring. The reaction involves the sequential condensation of both amino groups with the two carbonyl functionalities.

Radical Chemistry Involving this compound

The involvement of This compound in radical chemistry is not well-documented in the literature. However, considering the general principles of radical reactions, some predictions can be made. The amino groups, being electron-rich, could potentially participate in single-electron transfer (SET) processes. Furthermore, the hydrogen atoms on the primary amino group could be susceptible to abstraction by radical species, leading to the formation of a nitrogen-centered radical. Such radicals could then participate in various radical-mediated transformations.

The pyridine ring itself can undergo radical substitution reactions, although these are less common than electrophilic or nucleophilic substitutions. The presence of the electron-donating amino groups would likely influence the regioselectivity of any such radical attack. Given the lack of specific research in this area, the radical chemistry of This compound remains an open field for investigation.

Concluding Remarks and Future Research Outlook

Summary of Key Advances in N2,N2-Dimethylpyridine-2,3-diamine Research

Research into this compound has seen significant progress, particularly in the development of synthetic methodologies and the exploration of its utility as a versatile building block. A notable synthetic route involves the reduction of a nitrated precursor, such as 2-(dimethylamino)-3-nitropyridine, which can be prepared from commercially available starting materials. While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for the synthesis of related aminopyridines provide a solid foundation. For instance, the synthesis of 2,3-diaminopyridine (B105623) has been achieved through the catalytic hydrogenation of 2,3-dinitropyridine (B76908) using a palladium-carbon catalyst. google.com This approach highlights a viable pathway for the preparation of the target molecule.

The characterization of this compound and its derivatives has also advanced. Spectroscopic techniques and computational methods are crucial in understanding the compound's structure and electronic properties. The dihydrochloride (B599025) salt of this compound has been characterized, with its molecular formula established as C7H13Cl2N3 and a molecular weight of 210.10 g/mol . nih.gov The parent compound, this compound, has the molecular formula C7H11N3. sigmaaldrich.com

Furthermore, the exploration of pyridine-diamine derivatives in various applications has indirectly shed light on the potential of this compound. For example, pyridine (B92270) derivatives are known to be crucial components in many FDA-approved drugs and play a significant role as ligands for transition metals and in materials science. researchgate.netsamipubco.com The unique arrangement of the amino groups in this compound makes it a promising candidate for the development of novel ligands and catalysts.

Challenges and Opportunities in Pyridine-Diamine Chemistry

The field of pyridine-diamine chemistry, while promising, is not without its challenges. A primary hurdle is the regioselective functionalization of the pyridine ring. The inherent electronic properties of pyridine make direct and selective substitution, particularly at the C3 and C5 positions, a significant synthetic challenge. researchgate.net This is due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. nih.gov Overcoming this challenge requires the development of novel synthetic strategies, such as dearomatization-rearomatization sequences or the use of specialized directing groups.

Another challenge lies in the synthesis of specific isomers of pyridine-diamines. While methods exist for the preparation of various substituted pyridines, achieving high yields and selectivity for a particular isomer can be difficult. For instance, the synthesis of 2,3-diamino-5-bromopyridine (B182523) involves a multi-step process with the potential for side products. arkat-usa.org

Despite these challenges, there are numerous opportunities for innovation. The development of more efficient and selective synthetic methods for pyridine-diamines would open up new avenues for drug discovery and materials science. The unique chelating properties of vicinal diamines, such as those in this compound, make them attractive for the design of novel metal complexes with catalytic or therapeutic applications. The reactivity of pyridine-based enediynes has been shown to be dependent on pH, which could have implications for the design of targeted drug delivery systems. nih.gov

The synthesis of N2,N2-dimethylpyridine-2,4-diamine has been reported from 2-(dimethylamino)-4-nitropyridine 1-oxide via hydrogenation. chemicalbook.com This highlights the potential for synthesizing various isomers of dimethylpyridine-diamines, each with potentially unique properties and applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 5028-25-1 | C7H11N3 | 137.18 | Not available |

| This compound dihydrochloride | 1177350-84-3 | C7H13Cl2N3 | 210.10 | Not available |

| N2,N2-Dimethylpyridine-2,4-diamine | 90008-36-9 | C7H11N3 | 137.18 | 149-151 |

| N2,N2-Dimethylpyridine-2,5-diamine | Not available | C7H11N3 | 137.18 | Not available |

| N2,N2-Dimethylpyridine-2,6-diamine | 63763-86-0 | C7H11N3 | 137.18 | Not available |

| 2,3-Diaminopyridine | Not available | C5H7N3 | 109.13 | 114-116 |

| 2,3-Lutidine | 583-61-9 | C7H9N | 107.15 | -15 |

This table provides a summary of key physical and chemical properties of this compound and related compounds.

Prospective Research Directions and Interdisciplinary Applications

The future of this compound research is ripe with possibilities for interdisciplinary applications. A key area of future investigation will be the systematic exploration of its coordination chemistry. The bidentate nature of the diamine functionality, combined with the pyridine nitrogen, suggests that this compound can form stable complexes with a variety of transition metals. These complexes could be investigated for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The development of chiral derivatives of this compound could lead to new asymmetric catalysts.

In the realm of materials science, this compound and its polymers could be explored for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atoms in the pyridine ring and the diamine functionality can influence the electronic properties of the resulting materials. Furthermore, the ability of pyridine-diamines to form hydrogen bonds and coordinate with metal ions could be exploited in the design of novel sensors and supramolecular assemblies.

The structural similarity of pyridine-diamines to biologically active molecules suggests potential applications in medicinal chemistry. nih.gov Future research could focus on the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents. For instance, the incorporation of this scaffold into larger molecules could lead to new compounds with antibacterial, antiviral, or anticancer properties. The synthesis of N,N-dimethyl-N'-(1-pyridinylmethylidene)propane-1,3-diamine and its copper complex has shown potential biocidal activity, highlighting the promise of related pyridine-diamine structures. samipubco.com

Q & A

Q. What are the optimal synthetic routes for N2,N2-Dimethylpyridine-2,3-diamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with methyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride or potassium carbonate) to facilitate alkylation at the N2 position. Key steps include:

- Reagent Ratios: A molar excess of methyl halide (1.5–2.0 equivalents per amine group) ensures complete methylation.

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency .

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress, with product purification via column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peaks at m/z 137.19 (M⁺) align with the molecular formula C₇H₁₁N₃ .

- Elemental Analysis: Confirms C, H, and N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Methodological Answer: Contradictions often arise from variations in solvent purity, temperature gradients, or incomplete mixing. Systematic approaches include:

- Design of Experiments (DOE): Taguchi or factorial designs to isolate critical variables (e.g., base concentration, stirring rate) .

- Kinetic Studies: Monitoring reaction rates via UV-Vis spectroscopy to identify rate-limiting steps .

- Scale-Down Modeling: Simulating large-scale conditions in microreactors to predict challenges .

Q. What strategies are recommended for studying the interaction of this compound with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) by immobilizing the compound on a sensor chip and measuring interactions with proteins/enzymes .

- Isothermal Titration Calorimetry (ITC): Determines thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding modes to targets like histamine H3 receptors, guiding mutagenesis studies .

Q. How can regioselectivity challenges in N-methylation be addressed during synthesis?

Methodological Answer: